2-Methylbenzaldehyde

Catalog No.
S593282
CAS No.
529-20-4
M.F
C8H8O
M. Wt
120.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzaldehyde

CAS Number

529-20-4

Product Name

2-Methylbenzaldehyde

IUPAC Name

2-methylbenzaldehyde

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3

InChI Key

BTFQKIATRPGRBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Slightly soluble in water; soluble in carbon tetrachloride, ethanol, ethyl ether, benzene; very soluble in acetone
In water, 1.18X10+3 mg/L at 25 °C (est)

Synonyms

2-methylBenzaldehyde; o-Tolualdehyde (8CI); 2-Formyltoluene; 2-Methylbenzaldehyde; 2-Tolualdehyde; NSC 103152; o-Methylbenzaldehyde; o-Toluic aldehyde;

Canonical SMILES

CC1=CC=CC=C1C=O

Organic Synthesis

-Methylbenzaldehyde serves as a valuable starting material for the synthesis of various organic compounds. Its reactive aldehyde group readily undergoes various reactions, including:

  • Aldol condensation: This reaction combines 2-methylbenzaldehyde with another aldehyde or ketone to form more complex molecules with extended carbon chains.
  • Wittig reaction: This reaction utilizes 2-methylbenzaldehyde as a starting material to form alkenes with desired functionalities.
  • Reductive amination: This reaction transforms 2-methylbenzaldehyde into primary amines, essential building blocks for pharmaceuticals and other compounds.

2-Methylbenzaldehyde, also known as 2-formyltoluene or O-toluic aldehyde, is an organic compound with the chemical formula C8H8O\text{C}_8\text{H}_8\text{O} or CH3C6H4CHO\text{CH}_3\text{C}_6\text{H}_4\text{CHO}. It appears as a colorless liquid with a characteristic aromatic odor. This compound is primarily a derivative of benzaldehyde and is notable for its presence in various natural and synthetic processes. It is insoluble in water but soluble in organic solvents, making it useful in various applications in organic chemistry and industry .

2-Methylbenzaldehyde is considered a mild irritant and may cause skin and eye irritation upon contact []. It is also flammable and should be handled with care away from heat sources []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Acetalization: This reaction occurs when 2-methylbenzaldehyde reacts with methanol, typically in the presence of an acid catalyst, to form acetal derivatives .
  • Rothemund Condensation: Under specific conditions, such as the presence of boron trifluoride, 2-methylbenzaldehyde can undergo Rothemund condensation with pyrrole to yield atropoisomers of tetrakis(o-tolyl)porphyrin .
  • Sommelet Reaction: In this reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to produce 2-methylbenzaldehyde, showcasing its utility in synthetic pathways .

These reactions highlight the compound's versatility in organic synthesis.

Several methods exist for synthesizing 2-methylbenzaldehyde:

  • Oxidation of 2-Methyltoluene: This method involves the oxidation of 2-methyltoluene using oxidizing agents like potassium permanganate or chromium trioxide.
  • Sommelet Reaction: As previously mentioned, this reaction involves the conversion of 2-methylbenzyl chloride using hexamethylenetetramine to yield 2-methylbenzaldehyde .
  • Acetalization: Reacting 2-methylbenzaldehyde with alcohols can also produce various acetals, which can be hydrolyzed back to yield the aldehyde under certain conditions .

These methods illustrate the compound's accessibility for synthetic chemists.

2-Methylbenzaldehyde finds applications across various fields:

  • Flavoring Agents: Due to its pleasant aromatic properties, it is utilized in food flavoring and fragrance formulations.
  • Chemical Intermediates: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it valuable for studies in organic chemistry, particularly in reaction mechanisms and synthesis pathways .

Several compounds share structural similarities with 2-methylbenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
BenzaldehydeAldehydeLacks methyl group; simpler structure
3-MethylbenzaldehydeAldehydeMethyl group at different position
TolueneAromatic HydrocarbonNo aldehyde functional group
p-TolualdehydeAldehydeMethyl group at para position

Each of these compounds has distinct properties and reactivities that differentiate them from 2-methylbenzaldehyde, making it unique in its applications and chemical behavior.

Physical Description

O-tolualdehyde is a clear liquid. (NTP, 1992)
Solid

Color/Form

Liquid

XLogP3

2.1

Boiling Point

392 to 396 °F at 760 mm Hg (NTP, 1992)
200.0 °C
200 °C

Flash Point

153 °F (NTP, 1992)

Density

1.0386 at 66 °F (NTP, 1992)
d194 1.04
1.0328 g/cu cm at 20 °C

LogP

2.26 (LogP)
2.26
log kow = 2.26

Melting Point

25 °C
<25°C

UNII

Q7E5H6W6BG

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (64%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 140 °F ; 8.0 mm Hg at 163° F; 26.0 mm Hg at 207° F (NTP, 1992)
0.335 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

529-20-4

Wikipedia

O-tolualdehyde

Use Classification

Food additives -> Flavoring Agents

Methods of Manufacturing

2-Methylbenzaldehyde can be produced by partial oxidation of o-xylene, e.g., in acetic acid with cobalt salts as catalysts and bromine compounds as promoters. It can also be obtained from 2-methylbenzyl chloride by gas-phase oxidation at 350-450 °C in the presence of AL2O3-V2O5 catalysts. In the Sommelet reaction, 2-methylbenzyl chloride reacts with hexamethylenetetramine to form 2-methylbenzaldehyde. This reaction can also use industrial chlorination mixtures containing small amounts of highly chlorinated products in addition to 2-methylbenzyl chloride and unreacted o-xylene.
Prepared by reacting nitropropane with o-xylyl bromide in the presence of sodium ethanoate.

Dates

Modify: 2023-08-15
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem

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